N-(4-Bromophenyl)-2-fluoroacetamide
Description
N-(4-Bromophenyl)-2-fluoroacetamide is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to the nitrogen atom and a fluorine substituent on the α-carbon of the acetamide backbone. This compound is of interest due to its structural versatility, which allows for modifications influencing reactivity, biological activity, and physicochemical properties. It serves as a precursor or intermediate in synthesizing pharmacologically active molecules, particularly those targeting inflammation or microbial pathogens .
Properties
CAS No. |
351-05-3 |
|---|---|
Molecular Formula |
C8H7BrFNO |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |
InChI Key |
ACCDBHBOYZJSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CF)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-fluoroacetamide typically involves the reaction of 4-bromoaniline with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-bromoaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add fluoroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to handle by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-fluoroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
N-(4-Bromophenyl)-2-fluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-fluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetamide group can form hydrogen bonds or electrostatic interactions with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
Differentiation :
- The trifluoroacetamide derivative () may require specialized fluorinating agents (e.g., trifluoroacetic anhydride) during synthesis, increasing procedural complexity compared to monofluoro analogs .
Comparison :
- The presence of fluorine in this compound may enhance membrane permeability and bioavailability compared to non-fluorinated analogs like N-(4-Bromophenyl)acetamide .
Crystallographic and Stability Data
- Crystal Packing : and reveal that N-(4-Bromophenyl)acetamide derivatives exhibit intramolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings (e.g., 66.4° in N-(4-Bromophenyl)-2-(3,4-difluorophenyl)acetamide), contributing to lattice stability .
- Thermal Stability: The trifluoroacetamide analog () likely has higher thermal stability due to strong C–F bonds, whereas the monofluoro variant may exhibit lower melting points .
Biological Activity
N-(4-Bromophenyl)-2-fluoroacetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C₈H₈BrFNO and a molecular weight of approximately 232.06 g/mol. The compound features a bromophenyl group and a fluoroacetamide moiety, which are critical for its biological activity.
The synthesis typically involves the reaction of 4-bromoaniline with fluoroacetyl chloride under controlled conditions. The general synthetic route can be summarized as follows:
- Reactants : 4-bromoaniline and fluoroacetyl chloride.
- Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to minimize side reactions.
- Purification : The product is purified by recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
The compound showed moderate inhibitory effects on Mycobacterium tuberculosis, which is particularly relevant given the global burden of tuberculosis .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, notably:
- MCF7 (breast cancer cell line)
- HeLa (cervical cancer cell line)
The compound displayed promising results in inhibiting cell proliferation, with IC50 values indicating effective cytotoxicity at low micromolar concentrations. For instance, derivatives of this compound were found to have IC50 values ranging from 5 to 20 µM against MCF7 cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. Molecular docking studies have provided insights into how modifications to the compound's structure can enhance or diminish its activity:
- Bromine Substitution : The presence of the bromine atom on the phenyl ring significantly enhances antimicrobial activity.
- Fluorine Atom : The fluorine substitution in the acetamide group contributes to improved binding affinity to biological targets, which is crucial for its mechanism of action .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Efficacy : A study published in Medicinal Chemistry found that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some showing potent effects against resistant bacterial strains .
- Anticancer Potential : Research indicated that certain derivatives were effective in reducing tumor growth in xenograft models, suggesting potential for development as anticancer agents .
- Molecular Docking Studies : These studies revealed favorable interactions with target proteins involved in cancer cell proliferation and bacterial metabolism, supporting further exploration in drug design .
Q & A
Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-2-fluoroacetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with fluoroacetic acid derivatives under controlled conditions. Key steps include:
- Acylation : Reacting 4-bromoaniline with fluoroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Catalysis : Use of triethylamine (TEA) as a base to neutralize HCl byproducts and enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95%), confirmed by HPLC .
Critical Variables : Temperature control during acylation prevents decomposition of the fluoroacetamide group. Solvent polarity affects crystallization efficiency.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Multi-technique characterization is essential:
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; CF2 group at δ 105–110 ppm in 13C) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aryl and acetamide groups) using SHELXL for refinement .
Data Interpretation : Discrepancies in bond lengths (e.g., C-Br vs. C-F) may indicate residual solvent or disorder, requiring iterative refinement .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer: Key properties include:
- Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in DMSO or DMF for biological assays.
- Thermal Stability : TGA reveals decomposition onset at ~180°C, necessitating storage below 25°C .
- Hygroscopicity : Low moisture uptake (<0.5% at 60% RH), but desiccants are recommended for long-term storage.
Practical Note : Pre-dry solvents to prevent hydrolysis of the fluoroacetamide group during reactions .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen-bonding interactions from the bromophenyl group .
Validation : Compare computational binding energies with experimental IC50 values from enzyme inhibition assays to refine models .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., MCF-7, HeLa) to assess consistency in IC50 values.
- Metabolic Stability : Use liver microsome assays to identify if rapid degradation underlies variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Test derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic effects on activity .
Case Study : A 2025 study resolved conflicting cytotoxicity data by identifying solvent-dependent aggregation in DMSO stock solutions .
Q. What strategies optimize crystallographic data collection for this compound derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation from acetone/hexane (1:5) to obtain single crystals of sufficient size (>0.2 mm³).
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) datasets, critical for resolving fluorine positions .
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters of Br and F atoms to mitigate thermal motion artifacts .
Troubleshooting : Twinning or poor diffraction may require alternative space group assignments (e.g., P21/c → P-1) .
Q. How can researchers design structure-activity relationship (SAR) studies for fluoroacetamide derivatives?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., para-bromo to nitro groups) and assess impact on logP (via HPLC) and bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., bromophenyl for hydrophobic interactions) using 3D-QSAR models .
- Data Integration : Combine synthetic yields, stability data, and bioactivity to prioritize derivatives for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
